

Reaction of Chloromethyl methyl sulfide with aromatic compounds

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Compound of Interest

Compound Name: Chloromethyl methyl sulfide

CAS No.: 2373-51-5

Cat. No.: B146325

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Application Note: Electrophilic Aromatic Substitution with **Chloromethyl Methyl Sulfide** (CMMS)

Executive Summary

Chloromethyl methyl sulfide (CMMS, CAS: 2373-51-5) is a bifunctional electrophile used primarily to introduce the methylthiomethyl (MTM) group (

) onto aromatic rings via Friedel-Crafts alkylation. While often overshadowed by its oxygenated analog (MOM-Cl), CMMS offers unique synthetic utility. The MTM group serves as a "masked" functionality: it can be reductively desulfurized to a methyl group (avoiding polyalkylation issues common in direct methylation) or oxidatively hydrolyzed to an aromatic aldehyde (functioning as a formyl cation equivalent).

This guide details the mechanistic basis, optimized protocols for C-alkylation, and critical safety measures for handling this volatile, sulfur-based alkylating agent.

Mechanistic Foundation

The reaction proceeds through a Lewis Acid (LA) mediated ionization of CMMS to generate a resonance-stabilized thionium ion. This species is a potent electrophile that attacks the aromatic ring.

Key Mechanistic Features:

- **Thionium Ion Formation:** The sulfur atom stabilizes the adjacent carbocation via resonance (overlap), making the reagent significantly more reactive than standard alkyl halides but less reactive than the oxonium species generated from MOM-Cl.
- **Lewis Acid Dependence:** Strong Lewis acids (, ,) are required for unactivated benzenes, while milder catalysts (,) may suffice for electron-rich substrates.

Figure 1: Mechanism of CMMS Friedel-Crafts Alkylation



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Caption: Generation of the electrophilic thionium species and subsequent aromatic substitution.

Strategic Utility: The "Masked" Functionality

The MTM group is rarely the final target. It is a linchpin intermediate. The table below summarizes its transformation potential.



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Experimental Protocols

Protocol A: General Friedel-Crafts Alkylation of Activated Arenes

Applicable to: Anisole, Xylenes, Mesitylene, and moderately deactivated systems.

Reagents:

- Substrate (10 mmol)
- **Chloromethyl methyl sulfide** (12 mmol, 1.2 eq)
- Stannic Chloride () or Titanium Tetrachloride () (12 mmol, 1.2 eq)
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.

Step-by-Step Procedure:

- Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
 - Critical: The system must be anhydrous. Moisture kills the Lewis Acid and hydrolyzes CMMS.
- Solvation: Charge the flask with the Aromatic Substrate (10 mmol) and dry DCM (20 mL). Cool the solution to 0°C in an ice/water bath.
- Catalyst Addition: Add the Lewis Acid (

or

) dropwise via syringe.
 - Observation: Fuming may occur; solution color often deepens (complex formation).
- Electrophile Addition: Dissolve CMMS (1.2 eq) in a minimal amount of DCM (5 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 15–20 minutes at 0°C.
 - Rate Control: Exothermic reaction. Monitor internal temperature if scaling up.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir.
 - Time: Activated substrates: 1–3 hours. Deactivated substrates: 12–24 hours (may require heating to 40°C).
 - Monitoring: Check TLC or GC-MS. The product will be less polar than the starting material (usually).
- Quench: Pour the reaction mixture slowly into ice-cold water (50 mL).
 - Safety:

quenches violently with HCl evolution. Use a fume hood.
- Workup: Separate the organic layer. Extract the aqueous layer with DCM (

mL). Combine organics, wash with brine, dry over

, and concentrate.

- Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation (QC):

- ¹H NMR: Look for the diagnostic singlet of the

methylene protons at

3.6 – 3.8 ppm and the S-methyl singlet at

2.0 – 2.2 ppm.

Protocol B: Selective Ortho-Alkylation of Phenols

Challenge: Phenols are ambient nucleophiles. Under basic conditions, CMMS attacks the oxygen (O-alkylation) to form ethers. To force C-alkylation, specific Lewis Acids that chelate the phenolic oxygen are used.

Reagents:

- Phenol derivative (10 mmol)
- CMMS (12 mmol)
- Catalyst: Aluminum Chloride () or Zinc Chloride ().

Workflow Logic:



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Caption: Divergent reactivity of phenols with CMMS based on catalyst choice.

Procedure (C-Alkylation Focus):

- Dissolve Phenol (10 mmol) in DCM.
- Add
(1.1 eq) at RT. Stir for 15 mins to allow the formation of the aluminum phenoxide species (HCl evolution).
- Cool to 0°C. Add CMMS (1.1 eq) dropwise.
- Stir at RT for 2–4 hours.
- Quench with dilute HCl to break the aluminum complex.
- Note: This method strongly favors ortho substitution due to the coordination of the incoming electrophile to the aluminum bound to the oxygen.

Safety & Handling (Critical)

CMMS is a hazardous reagent.^{[1][2]} Strict adherence to safety protocols is mandatory.

- Toxicity: CMMS is an alkylating agent (potential carcinogen) and highly toxic by inhalation.

- Odor: It possesses a potent, disagreeable sulfide stench (threshold < 1 ppb).
- Decontamination: All glassware and syringes must be treated with a Bleach (Hypochlorite) solution before removal from the fume hood. Bleach oxidizes the sulfide to a sulfoxide/sulfone, eliminating the smell and reducing toxicity.

Handling Checklist:

Work exclusively in a functioning fume hood.

Double-glove (Nitrile).

Prepare a "Quench Bath" (10% Bleach) before starting.

Keep reaction cold; CMMS is volatile (bp ~105°C, but high vapor pressure).

References

- Tamura, Y., et al. (1978). "Reaction of **chloromethyl methyl sulfide** with aromatic compounds in the presence of Lewis acids." *Tetrahedron Letters*, 19(19), 1751-1754.
 - Foundational text for the Lewis Acid c
- Wright, S. W. (1995). "The reaction of **chloromethyl methyl sulfide** with phenols." *Journal of Heterocyclic Chemistry*, 32, 1459.
- Gassman, P. G., & Gruetzmacher, G. (1974). "Specific Ortho-Alkylation of Aromatic Amines." *Journal of the American Chemical Society*, 96(17), 5487–5495.
 - Provides mechanistic context for sulfonium ion intermediates in arom
- Gross, H., & Höft, E. (1967). "Über -Halogenäther." *Angewandte Chemie International Edition*, 6(4), 335-348. Review of -halo ethers and sulfides in organic synthesis.

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- [1. fishersci.com](https://www.fishersci.com) [fishersci.com]
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- To cite this document: BenchChem. [Reaction of Chloromethyl methyl sulfide with aromatic compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146325#reaction-of-chloromethyl-methyl-sulfide-with-aromatic-compounds>]

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